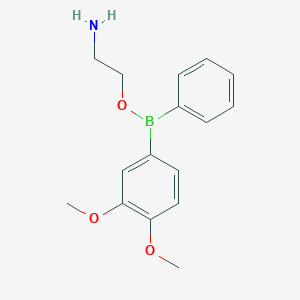
2,4,6-Triamino-3,5-dinitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4,6-Triamino-3,5-dinitropyridine is an energetic compound that is often used in the design and preparation of polymer-bonded explosives (PBX). It is preferred for its high energy output and low sensitivity .
Synthesis Analysis
The synthesis of 2,4,6-Triamino-3,5-dinitropyridine involves the reaction of 2,6-Diamino-3,5-dinitropyridine with aqueous ammonia and KMnO4 under different conditions. This results in substitutions in the 4 position to the nitro group with high yields .Molecular Structure Analysis
The molecular structure of 2,4,6-Triamino-3,5-dinitropyridine has been characterized by 1H NMR, IR, and MS . More detailed information about its structure can be found in the referenced papers .Chemical Reactions Analysis
The chemical reactions of 2,4,6-Triamino-3,5-dinitropyridine are complex and involve several stages. More research is needed to fully understand these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4,6-Triamino-3,5-dinitropyridine, such as its morphology, mechanical sensitivity, and detonation velocity, have been studied . More detailed information about its properties can be found in the referenced papers .Safety and Hazards
2,4,6-Triamino-3,5-dinitropyridine is considered hazardous. It plays a positive role in increasing the mechanical safety of RDX-based PBX and is reflected by the 4% - 56% reduction in explosion probability than that of pure RDX . More information about its safety and hazards can be found in the referenced papers .
Future Directions
properties
IUPAC Name |
3,5-dinitropyridine-2,4,6-triamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6O4/c6-1-2(10(12)13)4(7)9-5(8)3(1)11(14)15/h(H6,6,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTJVFSKYZRHRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1[N+](=O)[O-])N)N)[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Triamino-3,5-dinitropyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-ylcarbamate](/img/structure/B372393.png)

![5-[(2-isopropyl-4-methylcyclohexyl)oxy]-2(5H)-furanone](/img/structure/B372396.png)
![2,6,6-Trimethyl-4-(2,4,6-trimethoxyphenyl)bicyclo[3.1.1]hept-2-ene](/img/structure/B372397.png)
![2-(1-Naphthyl)-5-[4-[5-(1-naphthyl)-2-thienyl]-1-naphthyl]thiophene](/img/structure/B372400.png)
![5-Isopropyltricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene](/img/structure/B372401.png)
![2-[2,5-dimethoxy-4-(1-methyl-1H-pyrrol-2-yl)phenyl]-1-methyl-1H-pyrrole](/img/structure/B372402.png)

![2-[7-(2-Thienyl)-2-naphthyl]thiophene](/img/structure/B372404.png)
![2-[3,5-bis(1-methyl-1H-pyrrol-2-yl)phenyl]-1-methyl-1H-pyrrole](/img/structure/B372405.png)

